molecular formula C16H21NO5 B15355973 Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate

Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate

Cat. No.: B15355973
M. Wt: 307.34 g/mol
InChI Key: YVDBIWRYUORZKT-UHFFFAOYSA-N
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Description

Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate: is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

diethyl 2-[(4-methoxy-2-methylanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-5-21-15(18)13(16(19)22-6-2)10-17-14-8-7-12(20-4)9-11(14)3/h7-10,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDBIWRYUORZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)OC)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate typically involves the reaction of 4-methoxy-2-methylphenylamine with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe or reagent in studying enzyme mechanisms and biochemical pathways. Its structural similarity to certain biomolecules allows it to interact with biological targets.

Medicine: The compound has potential applications in drug development. Its derivatives can be explored for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate exerts its effects depends on its specific application. For example, in drug development, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

  • Diethyl 2-(4-Methoxyphenylamino)malonate

  • Diethyl 2-(2-Methylphenylamino)malonate

  • Diethyl 2-(3-Methoxyphenylamino)malonate

Uniqueness: Diethyl 2-((4-Methoxy-2-methylphenylamino)methylene)malonate is unique due to its specific structural features, such as the presence of both methoxy and methyl groups on the phenyl ring. These structural differences can influence its reactivity and biological activity compared to similar compounds.

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